TAK-915
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Description
TAK-915 is a Highly Potent, Selective, and Brain-Penetrating Phosphodiesterase 2A Inhibitor for the Treatment of Cognitive Disorders. This compound showed PDE2A IC50: 0.61 nM; PDE selectivity: 4100 X (vs PDE1A); TPSA: 102; MDR` ratio: 0.87. this compound demonstrates an appropriate combination of potency, PDE selectivity, and favorable pharmacokinetic (PK) properties, including brain penetration. Oral administration of this compound demonstrated significant elevation of 3′,5′-cyclic guanosine monophosphate (cGMP) levels in mouse brains and improved cognitive performance in a novel object recognition task inrats. This compound was advanced into human clinical trials.
Scientific Research Applications
Cognitive Impairment Treatment : TAK-915, as a phosphodiesterase 2A (PDE2A) inhibitor, has been found effective in ameliorating cognitive impairment associated with aging in rodent models. It showed significant improvement in spatial learning, episodic memory, and attention in aged rats, suggesting its potential in treating age-related cognitive decline (Nakashima et al., 2019).
MET Kinase Inhibitor for Cancer Treatment : Although not directly related to this compound, compounds with structural similarities have been identified as potent and selective Met kinase inhibitors. Such compounds demonstrated tumor stasis in certain gastric carcinoma models, highlighting their potential in cancer treatment (Schroeder et al., 2009).
NMR Spectral Data Analysis : Research has been conducted on the nuclear magnetic resonance (NMR) spectral data of pyrido[2,3-b]pyrazine and its derivatives, providing valuable information for chemical analysis and synthesis (Nagel et al., 1979).
Antitubercular and Antibacterial Activities : Certain carboxamide derivatives have been synthesized and shown to have potent antitubercular and antibacterial activities, indicating potential medicinal applications (Bodige et al., 2020).
Electrochromic Materials Development : Studies on polymeric electrochromic materials employing pyrido[4,3-b]pyrazine as an acceptor unit have been conducted. These materials exhibit significant changes in transmittance in the near-IR region, making them useful for NIR electrochromic devices (Zhao et al., 2014).
Synthesis of CCR5 Antagonists : Research on synthesizing orally active CCR5 antagonists has been done, which could be relevant in the development of treatments for various diseases (Ikemoto et al., 2005).
Inhibition of Leuconostoc Mesenteroides Growth : Pyrazine-2-carboxamido derivatives have been synthesized and shown to inhibit the growth of Leuconostoc mesenteroides, a microorganism that can be harmful in certain contexts (El-Wahab et al., 2006).
Synthesis of Fluorinated Pyrazoles : Studies on the synthesis of fluorinated pyrazoles have been conducted, which could have applications in various chemical and pharmaceutical processes (Ohtsuka et al., 2012).
Properties
IUPAC Name |
N-[(1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]-2-methoxyethyl]-7-methoxy-2-oxo-1,3-dihydropyrido[2,3-b]pyrazine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F4N4O5/c1-30-9-14(10-3-4-15(12(20)5-10)32-19(21,22)23)26-18(29)27-8-16(28)25-13-6-11(31-2)7-24-17(13)27/h3-7,14H,8-9H2,1-2H3,(H,25,28)(H,26,29)/t14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJSRXUQLSPAOI-CQSZACIVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC(=C(C=C1)OC(F)(F)F)F)NC(=O)N2CC(=O)NC3=C2N=CC(=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H](C1=CC(=C(C=C1)OC(F)(F)F)F)NC(=O)N2CC(=O)NC3=C2N=CC(=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F4N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1476727-50-0 |
Source
|
Record name | TAK-915 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1476727500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TAK-915 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M4DME62Y9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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